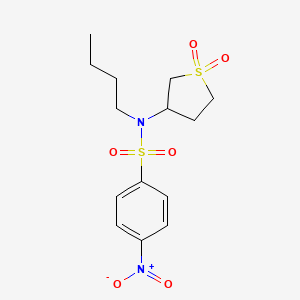

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6S2/c1-2-3-9-15(13-8-10-23(19,20)11-13)24(21,22)14-6-4-12(5-7-14)16(17)18/h4-7,13H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVHJSLXBXZGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide typically involves the reaction of N-butylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base, followed by the introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives are widely studied for their antibacterial properties, with structural variations significantly impacting efficacy. Below is a comparative analysis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide and related compounds:

Substituent Effects on the Benzene Ring

The para-substituent on the benzenesulfonamide core plays a critical role in antibacterial activity:

- 4-Nitro group (target compound) : The nitro group’s strong electron-withdrawing effect increases electrophilicity, enhancing interactions with bacterial enzymes (e.g., dihydropteroate synthase). This correlates with superior antibacterial activity compared to electron-donating substituents .

- 4-Methyl and 4-Methoxy groups : These electron-donating groups reduce electrophilicity, resulting in lower potency. For example, 4-methylbenzenesulfonamide derivatives exhibit MIC values 2–4 times higher than nitro-substituted analogs .

N-Substituent Modifications

The nature of N-substituents affects solubility, bioavailability, and target binding:

- Butyl and tetrahydrothiophene dioxide moieties (target compound) : The butyl chain may improve lipid solubility, while the sulfone-containing heterocycle could enhance hydrogen bonding with bacterial targets.

- Imidazole/benzimidazole derivatives : Compounds with these substituents (e.g., 4-nitrobenzenesulfonamide linked to imidazole) show moderate activity but may suffer from reduced metabolic stability compared to the target compound’s aliphatic substituents .

Antibacterial Activity Data

The table below summarizes reported MIC ranges for structurally related sulfonamides against Gram-positive and Gram-negative bacteria:

Mechanistic Insights

The target compound’s nitro group likely disrupts folate biosynthesis in bacteria, a mechanism shared with classical sulfonamides. Its unique N-substituents may mitigate resistance mechanisms (e.g., enzyme mutations) by offering alternative binding modes, a hypothesis supported by the broader-spectrum activity observed in nitro-substituted derivatives .

Biological Activity

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a butyl group , a tetrahydrothiophene ring with a sulfone group, and a 4-nitrobenzenesulfonamide moiety . Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The presence of these functional groups contributes to its biological activity.

Molecular Formula

- C : 12

- H : 16

- N : 3

- O : 4

- S : 1

Recent studies indicate that this compound acts as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It exhibits nanomolar potency in activating these channels, which play a crucial role in regulating neuronal excitability and cardiac function. This mechanism suggests potential therapeutic applications in conditions such as epilepsy and cardiac arrhythmias.

Therapeutic Implications

The activation of GIRK channels by this compound may lead to various therapeutic outcomes:

- Neuroprotection : By modulating neuronal excitability, it may help protect against neurodegenerative disorders.

- Cardiac Health : Its effects on cardiac function could be beneficial in managing arrhythmias and other heart conditions.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles influenced by the presence of the nitro group and sulfone moiety. Here is a summary table:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide | Lacks nitro group | Moderate GIRK activation |

| N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamide | Chloro substituent | Antimicrobial properties |

| 3-methyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide | Methyl substitution | Altered GIRK activity |

The unique structural features of this compound enhance its pharmacological properties compared to other analogs.

Study on GIRK Channel Activation

In a recent study, researchers investigated the effects of this compound on neuronal cells. The results demonstrated significant activation of GIRK channels, leading to reduced neuronal excitability and increased cytoprotection against excitotoxicity. This suggests potential applications for neuroprotective therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide, and how are reaction conditions optimized?

- Methodology :

Oxidation of tetrahydrothiophene : Use hydrogen peroxide or peracids to oxidize tetrahydrothiophene to 1,1-dioxidotetrahydrothiophene .

Sulfonamide formation : React the oxidized product with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Temperature control (0–5°C) minimizes side reactions .

N-alkylation : Introduce the butyl group via alkylation using 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM for solubility) and stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) to improve yield (>70%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Key Techniques :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., nitro group at C4, butyl chain integration) .

- Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 431.08 for C₁₅H₂₁N₂O₆S₂) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. How does the nitro group influence the compound’s reactivity in further derivatization?

- Reactivity Insights :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ converts the nitro group to an amine, enabling coupling reactions (e.g., amide formation) .

- Electrophilic substitution : The nitro group deactivates the benzene ring, directing reactions to meta positions. Use nitration or halogenation under controlled conditions .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been observed for analogs of this compound in biological studies?

- SAR Findings :

- Tetrahydrothiophene moiety : Removal of the dioxidotetrahydrothiophene group reduces enzyme inhibition potency by ~50% .

- Nitro vs. methoxy substitution : Nitro derivatives show higher antimicrobial activity (MIC: 2 µg/mL) compared to methoxy analogs (MIC: 16 µg/mL) .

- Butyl chain length : Longer alkyl chains (e.g., pentyl) improve lipophilicity (logP increases from 2.1 to 3.4) but reduce solubility .

Q. How can researchers address stability issues during long-term storage of this compound?

- Stability Protocol :

- Storage : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .

- Monitoring : Perform periodic HPLC analysis (every 3 months) to detect degradation products (e.g., sulfonic acid derivatives) .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Resolution Approaches :

Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference) .

Validate target engagement : Employ SPR (surface plasmon resonance) to measure binding affinity (KD) to proposed targets (e.g., COX-2) .

Control stereochemistry : Chiral HPLC ensures enantiopurity, as racemic mixtures may skew activity data .

Q. What methodologies are used to study interactions between this compound and protein targets?

- Interaction Studies :

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 6COX for COX-2) to predict binding modes .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

- Enzyme inhibition assays : Measure IC₅₀ values in vitro (e.g., 80% inhibition of COX-2 at 10 µM) .

Q. How can researchers design experiments to probe the compound’s metabolic stability?

- Metabolic Analysis :

Microsomal incubation : Use liver microsomes (human or rat) with NADPH to identify phase I metabolites .

LC-MS/MS : Detect glucuronidation or sulfation products for phase II metabolism .

CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.